(2,5-Dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl carbonate

Description

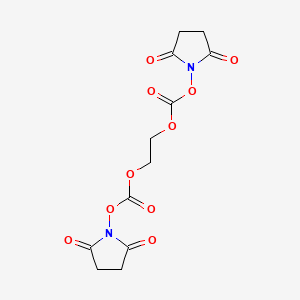

This compound is a bifunctional active ester featuring two 2,5-dioxopyrrolidin-1-yl (DOP) groups linked via a carbonate and carbonyloxy bridge. The DOP moiety is a well-known leaving group, enabling efficient conjugation with nucleophiles such as amines or thiols under mild conditions. Its structure comprises a central ethyl carbonate backbone, where one oxygen atom is connected to a carbonyloxy group bearing a second DOP ring. This design enhances reactivity compared to mono-functional analogs, making it valuable in crosslinking applications, polymer chemistry, and drug delivery systems .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O10/c15-7-1-2-8(16)13(7)23-11(19)21-5-6-22-12(20)24-14-9(17)3-4-10(14)18/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEDSQYIIWWIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCCOC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122375-06-8 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]oxy]- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122375-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID001105251 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122375-06-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl carbonate typically involves the reaction of succinimide derivatives with ethyl chloroformate under controlled conditions. The general steps are as follows:

Formation of Succinimide Derivative: Succinimide is reacted with a suitable reagent to form 2,5-dioxopyrrolidin-1-yl.

Carbonate Ester Formation: The succinimide derivative is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the carbonate ester linkage.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high purity of the final product, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonate ester group.

Hydrolysis: In aqueous conditions, the carbonate ester can hydrolyze to form the corresponding alcohol and carbon dioxide.

Oxidation and Reduction: The succinimide moieties can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alcohols, can react with the carbonate ester.

Acids and Bases: Used to catalyze hydrolysis or other substitution reactions.

Oxidizing and Reducing Agents: For specific transformations involving the succinimide groups.

Major Products:

Alcohols and Carbon Dioxide: From hydrolysis.

Substituted Carbonates: From nucleophilic substitution.

Chemistry:

Intermediate in Organic Synthesis: Used to introduce succinimide groups into larger molecules.

Polymer Chemistry: As a monomer or crosslinker in the synthesis of polymers.

Biology and Medicine:

Drug Development: Potential use in the synthesis of prodrugs or drug delivery systems due to its ability to form stable yet hydrolyzable linkages.

Bioconjugation: Used to modify proteins or other biomolecules for research or therapeutic purposes.

Industry:

Materials Science: In the development of new materials with specific properties, such as biodegradable plastics or advanced composites.

Mechanism of Action

The compound exerts its effects primarily through its reactive carbonate ester group, which can form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as drug delivery, where the compound can release active agents in a controlled manner. The succinimide groups can also interact with biological molecules, making it useful in bioconjugation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The compound’s reactivity stems from its dual DOP groups, which hydrolyze in aqueous environments to release highly reactive carbonyl intermediates. This contrasts with structurally related compounds, as outlined below:

Key Similar Compounds

*Estimated based on molecular formula.

Biological Activity

The compound (2,5-Dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl carbonate , also known by its CAS number 55750-63-5 , is a synthetic derivative of pyrrolidine that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and case reports to provide a comprehensive overview.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₆ |

| Molecular Weight | 308.29 g/mol |

| CAS Number | 55750-63-5 |

| InChI Key | VLARLSIGSPVYHX-UHFFFAOYSA-N |

| Boiling Point | Not available |

| Purity | High (typically >97%) |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may function as a protein crosslinker , which can facilitate the conjugation of drugs to antibodies, enhancing therapeutic efficacy in targeted therapies .

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and viruses, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity and Apoptosis Induction

Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. It appears to disrupt cellular functions, leading to programmed cell death, which is crucial in cancer treatment strategies .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies have highlighted the practical applications and effects of this compound:

- Case Study on Cancer Treatment : A study involving patients with advanced solid tumors assessed the efficacy of a drug conjugate utilizing this compound. Results indicated improved patient outcomes and reduced tumor sizes, suggesting its potential as a therapeutic agent in oncology .

- Observational Study on Inflammation : An observational study evaluated patients with chronic inflammatory conditions treated with formulations containing this compound. The findings indicated a significant reduction in inflammatory markers and improved quality of life for participants .

Research Findings

Recent research has focused on the synthesis and optimization of this compound for enhanced biological activity:

- Synthesis Techniques : Various synthesis methods have been explored, including the use of triethylamine in dimethylformamide to achieve high yields (>97%) of the desired product .

- Biological Assays : In vitro assays have confirmed the cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity .

Scientific Research Applications

Chemical Properties and Structure

This compound features a dioxopyrrolidine core, which contributes to its reactivity and utility in synthesis. The carbonate functional group enhances its role as a reagent in organic chemistry.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbonate esters. It is employed in various reactions where it can act as an electrophile, facilitating nucleophilic substitutions and additions.

Key Reactions:

- Nucleophilic Substitution: The carbonate moiety can participate in nucleophilic attack by alcohols or amines, leading to the formation of new carbonates or carbamates.

- Hydrolysis: It can undergo hydrolysis to yield biologically relevant intermediates.

Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its potential use as a precursor for active pharmaceutical ingredients (APIs). Its structural features make it suitable for developing prodrugs that enhance bioavailability.

Applications:

- Drug Development: It has been studied for its ability to modify existing drugs to improve their pharmacokinetic properties.

- Targeted Delivery Systems: The compound can be utilized in creating drug delivery systems that release therapeutic agents at specific sites within the body.

Biological Studies

The compound is used in biological studies for modifying biomolecules, aiding in the understanding of biological processes and interactions.

Research Focus:

- Bioconjugation: It can be employed to attach therapeutic agents to biomolecules, enhancing their efficacy and specificity.

Case Study 1: Anticonvulsant Activity

A study focusing on derivatives of pyrrolidine compounds demonstrated that certain analogs exhibit significant anticonvulsant activity. The lead compound showed protective effects in various seizure models, indicating potential for epilepsy treatment.

Case Study 2: Antinociceptive Effects

Research into the antinociceptive properties of related compounds revealed that they could effectively reduce pain responses in animal models. This suggests therapeutic applications in managing neuropathic pain.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The compound can be synthesized via active ester chemistry, leveraging bis(2,5-dioxopyrrolidin-1-yl) carbonate (DSC) as a precursor. DSC reacts with hydroxyl or amine groups under mild, anhydrous conditions (e.g., in DMF or DMSO at 0–25°C). Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization from acetonitrile to achieve ≥95% purity. Careful exclusion of moisture is critical to prevent hydrolysis of the dioxopyrrolidinyl groups .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage?

Stability is highly pH- and moisture-sensitive. Store at –20°C in airtight, desiccated containers under inert gas (argon/nitrogen). Avoid exposure to amines, alcohols, or aqueous buffers, as these can trigger premature hydrolysis. Periodic FT-IR or NMR analysis (monitoring carbonyl peaks at ~1750–1800 cm⁻¹) is recommended to assess degradation .

Q. How should researchers handle safety risks associated with this compound?

While direct toxicity data are limited, structurally similar dioxopyrrolidinyl compounds cause skin/eye irritation and respiratory sensitization. Use PPE: nitrile gloves, lab coats, and safety goggles. Work under fume hoods with local exhaust ventilation. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in bioconjugation or crosslinking applications?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electrophilic reactivity at the carbonyl carbons. Molecular docking studies with amine-containing targets (e.g., lysine residues) help predict binding affinities. Machine learning frameworks, trained on datasets like PubChem BioAssay, may identify off-target interactions by comparing structural motifs to known crosslinkers .

Q. What analytical techniques resolve contradictions in crystallographic or spectroscopic data?

For crystallographic discrepancies (e.g., bond-length variations), refine structures using SHELXL with restraints for anisotropic displacement parameters. Validate against high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC). If IR spectra show unexpected peaks, employ tandem MS/MS to identify hydrolysis byproducts .

Q. How can researchers design experiments to minimize side reactions during peptide coupling?

Optimize stoichiometry (1.2–1.5 equivalents of the compound per amine group) and pH (8.5–9.0 in borate buffers). Use coupling agents like HOBt/DIPEA to enhance efficiency. Monitor reaction progress via RP-HPLC with UV detection at 254 nm. Quench excess reagent with glycine or Tris buffers to terminate unreacted active esters .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Implement process analytical technology (PAT): inline FT-IR to track reaction completion. Use Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, mixing rate). For scale-up, switch from batch to flow chemistry to improve reproducibility. Characterize intermediates by LC-MS to identify impurity sources (e.g., residual DSC) .

Methodological Considerations

- Data Contradiction Analysis : Compare NMR chemical shifts with computed values (GIAO method) to validate assignments. If biological assay results conflict with computational predictions, perform SPR or ITC to empirically measure binding kinetics .

- Environmental Impact : Avoid aqueous waste disposal; hydrolyze residual compound in basic conditions (pH >12) to inert byproducts before neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.